molecular formula C18H17N3OS B2709626 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide CAS No. 2034611-34-0

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide

Cat. No.: B2709626
CAS No.: 2034611-34-0
M. Wt: 323.41
InChI Key: CCMZHDPIGRWFEH-UHFFFAOYSA-N
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Description

The compound “N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine moiety, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This moiety is fused to a tetrahydro (four hydrogen atoms) group, indicating the presence of a saturated (single-bonded) ring structure .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) attached to a thiophene (a ring of four carbon atoms and one sulfur atom) via a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom). The imidazo[1,2-a]pyridine group is likely attached to the phenyl group .

Scientific Research Applications

Synthesis and Derivative Formation

Research has explored the synthesis of various heterocyclic compounds using related structures as key intermediates. Fadda et al. (2013) detailed the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thione derivatives and their transformation into thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, emphasizing the versatility of such compounds in heterocyclic chemistry Fadda, A., Bondock, S., Khalil, A., & Tawfik, E. (2013). Journal of Heterocyclic Chemistry. Similarly, Mohareb et al. (2004) utilized benzo[b]thiophen-2-yl-hydrazonoesters for the synthesis of various heterocyclic derivatives, showcasing the compound's application in generating a wide range of biologically relevant structures Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004). Heteroatom Chemistry.

Antiallergic and Antitumor Activities

The compound and its derivatives have been investigated for potential antiallergic and antitumor activities. Honma et al. (1983) synthesized N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides and evaluated their antiallergic activity, finding significant potential in this class of compounds Honma, Y., Oda, K., Hashiyama, T., et al. (1983). Journal of Medicinal Chemistry. In the realm of cancer research, Masaret (2021) reported the synthesis of pyrimidine derivatives showing significant antitumor activity, highlighting the compound's relevance in developing new therapeutic agents Masaret, G. S. (2021). Polycyclic Aromatic Compounds.

Antiprotozoal Drugs

Exploration into the antiparasitic activity of related quaternary compounds was conducted by Sundberg et al. (1990), who synthesized 2-phenylimidazo[1,2-a]pyridinum salts to evaluate their effectiveness against Trypanosoma rhodesiense, showing significant potential as antiprotozoal drugs Sundberg, R., Dahlhausen, D. J., Manikumar, G., et al. (1990). Journal of Medicinal Chemistry.

Advanced Material Synthesis

The compound's utility extends into the synthesis of advanced materials, as demonstrated by Yang and Su (2005), who synthesized soluble and light-colored poly(amide-imide-imide)s based on tetraimide-dicarboxylic acid and various aromatic diamines, showcasing its application in creating high-performance polymers with desirable thermal and optical properties Yang, C.‐P., & Su, Y.‐Y. (2005). European Polymer Journal.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Given the antimicrobial activity of similar compounds, it could be of interest for the development of new antimicrobial agents .

Properties

IUPAC Name

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-18(13-8-10-23-12-13)20-15-6-2-1-5-14(15)16-11-21-9-4-3-7-17(21)19-16/h1-2,5-6,8,10-12H,3-4,7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMZHDPIGRWFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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